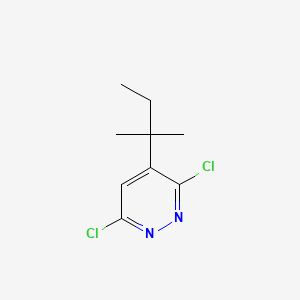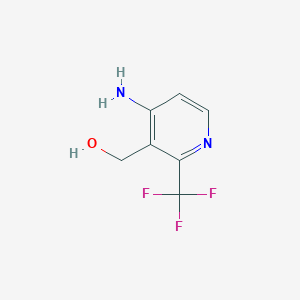
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-amino-2-(trifluoromethyl)pyridine with formaldehyde under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group.
2-(Trifluoromethyl)pyridin-4-amine: Similar structure but with different substitution patterns.
Uniqueness
(4-Amino-2-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of both the hydroxyl and amino groups, which can participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C7H7F3N2O |
|---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
[4-amino-2-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-4(3-13)5(11)1-2-12-6/h1-2,13H,3H2,(H2,11,12) |
InChI Key |
ACVWKJQWXIDDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1N)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



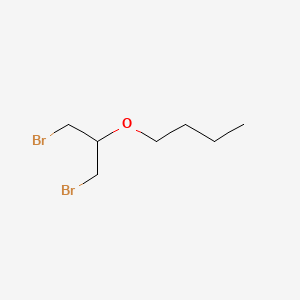

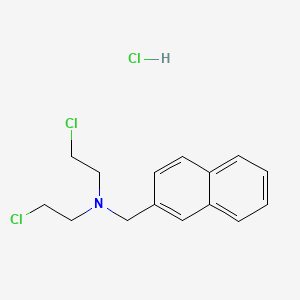
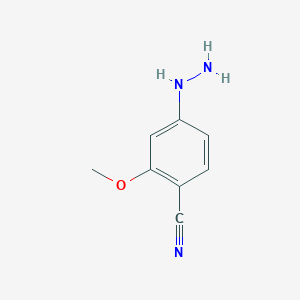
![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)
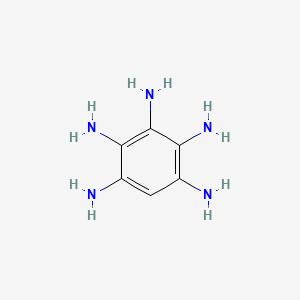
![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
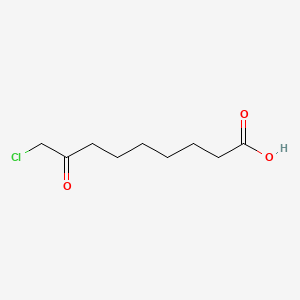
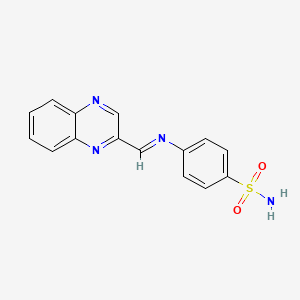
![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)
